
8,13-Dimethylicosanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,13-Dimethylicosanedioic acid is a chemical compound that belongs to the class of dicarboxylic acids. These compounds are characterized by the presence of two carboxyl functional groups (-COOH) attached to a hydrocarbon chain. The unique structure of this compound, with methyl groups at the 8th and 13th positions, makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,13-Dimethylicosanedioic acid typically involves multi-step organic reactions. One common method is the oxidation of corresponding hydrocarbons or alcohols using strong oxidizing agents. For instance, the oxidation of 8,13-dimethylicosane can be achieved using potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the oxidation reactions. Additionally, microwave-assisted synthesis has been explored as a greener alternative, reducing reaction times and energy consumption.
化学反应分析
Types of Reactions
8,13-Dimethylicosanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The hydrogen atoms in the methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
8,13-Dimethylicosanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 8,13-Dimethylicosanedioic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methyl groups may interact with hydrophobic regions of proteins, affecting their activity.
相似化合物的比较
Similar Compounds
Adipic Acid: Another dicarboxylic acid with a shorter hydrocarbon chain.
Sebacic Acid: Similar structure but with different positioning of methyl groups.
Azelaic Acid: Known for its use in skincare products.
Uniqueness
8,13-Dimethylicosanedioic acid is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
78352-84-8 |
|---|---|
分子式 |
C22H42O4 |
分子量 |
370.6 g/mol |
IUPAC 名称 |
8,13-dimethylicosanedioic acid |
InChI |
InChI=1S/C22H42O4/c1-19(13-7-3-5-9-17-21(23)24)15-11-12-16-20(2)14-8-4-6-10-18-22(25)26/h19-20H,3-18H2,1-2H3,(H,23,24)(H,25,26) |
InChI 键 |
IQWKYRKBHFUUKH-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCCCCC(=O)O)CCCCC(C)CCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)

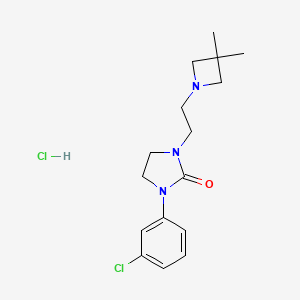

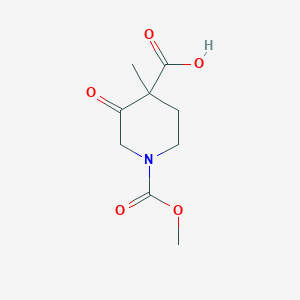

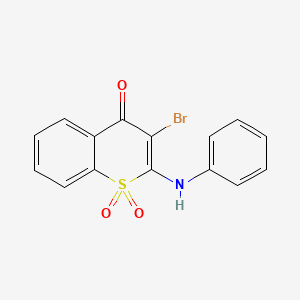
![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)
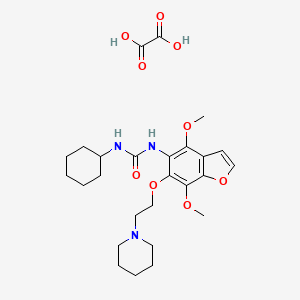
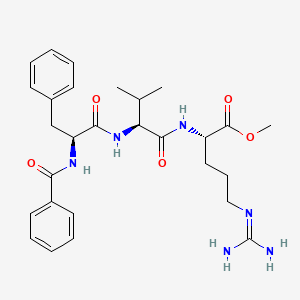
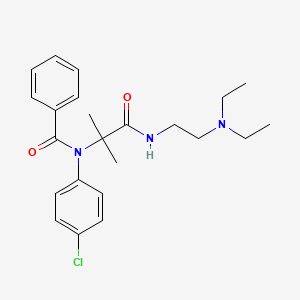
![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)
